3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide
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Overview
Description
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its potential biological activities and is often studied for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Substitution Reactions: The 4-chlorophenyl group is introduced through substitution reactions, often using chlorinated aromatic compounds and suitable nucleophiles.
Amination: The amino group is introduced via amination reactions, typically using amines and appropriate catalysts.
Phenol Introduction: The phenol group is introduced through electrophilic aromatic substitution reactions.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor binding, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide is unique due to its specific substitution pattern and the presence of both phenol and hydrobromide groups
Properties
IUPAC Name |
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS.BrH/c16-11-6-4-10(5-7-11)14-9-20-15(18-14)17-12-2-1-3-13(19)8-12;/h1-9,19H,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLMHDJCBNVUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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